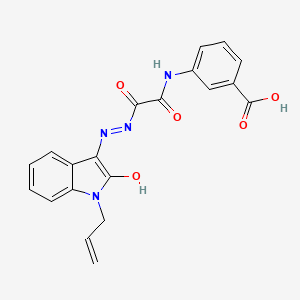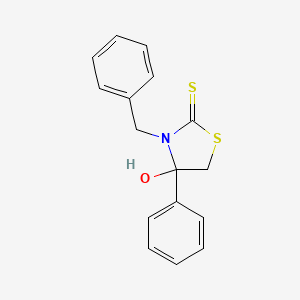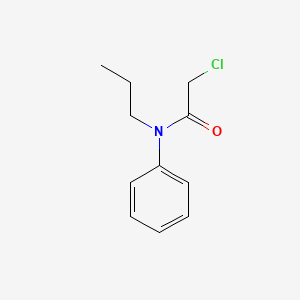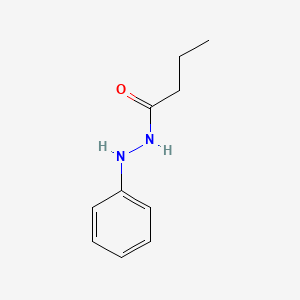
N-Allyl-N-cyclohexyl-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Allyl-N-cyclohexyl-3,4,5-trimethoxybenzamide is an organic compound with the molecular formula C19H27NO4 It is characterized by the presence of an allyl group, a cyclohexyl group, and three methoxy groups attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Allyl-N-cyclohexyl-3,4,5-trimethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid, cyclohexylamine, and allyl bromide.
Formation of Benzamide: The 3,4,5-trimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2).
Amidation Reaction: The acid chloride is then reacted with cyclohexylamine to form N-cyclohexyl-3,4,5-trimethoxybenzamide.
Allylation: Finally, the N-cyclohexyl-3,4,5-trimethoxybenzamide is treated with allyl bromide in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: The compound can be reduced at the carbonyl group to form the corresponding amine.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate (KMnO4) for oxidation to aldehydes.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the carbonyl group.
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) for methoxy group substitution.
Major Products:
Oxidation: Epoxides or aldehydes depending on the specific conditions.
Reduction: The corresponding amine.
Substitution: Products with substituted methoxy groups.
科学的研究の応用
N-Allyl-N-cyclohexyl-3,4,5-trimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects, particularly in drug development for various therapeutic areas.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism of action of N-Allyl-N-cyclohexyl-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and inflammation, contributing to its observed biological effects.
Similar Compounds:
- N-Allyl-N-cyclohexyl-3,4,5-trimethoxybenzylamine
- N-Allyl-N-cyclohexyl-3,4,5-trimethoxybenzoate
Comparison:
- Structural Differences: While these compounds share a similar core structure, variations in functional groups (e.g., amide vs. amine or ester) can lead to different chemical and biological properties.
- Uniqueness: this compound is unique due to its specific combination of functional groups, which may confer distinct reactivity and biological activity compared to its analogs.
特性
| 73664-67-2 | |
分子式 |
C19H27NO4 |
分子量 |
333.4 g/mol |
IUPAC名 |
N-cyclohexyl-3,4,5-trimethoxy-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C19H27NO4/c1-5-11-20(15-9-7-6-8-10-15)19(21)14-12-16(22-2)18(24-4)17(13-14)23-3/h5,12-13,15H,1,6-11H2,2-4H3 |
InChIキー |
GXTBHFVSSYGNSY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CC=C)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-Tert-butylphenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12001944.png)


![N'-[(E)-(4-bromophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B12001961.png)



![4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001985.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001995.png)

![(2Z)-1,3,3-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine](/img/structure/B12002013.png)

![2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide](/img/structure/B12002022.png)

